6-(4-Methoxyphenyl)piperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methoxyphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h5-8,11H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHAEDMFXQGDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular Structure and Conformational Analysis
Spectroscopic Characterization Techniques
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidinone ring and the 4-methoxyphenyl (B3050149) group.
Aromatic Protons: The protons on the 4-methoxyphenyl ring will likely appear as two doublets in the aromatic region (typically δ 6.8-7.5 ppm). The protons ortho to the methoxy (B1213986) group are expected to be upfield compared to the protons meta to it due to the electron-donating effect of the methoxy group.
Methine Proton (H-6): The proton at the C-6 position, being adjacent to the aromatic ring and the nitrogen atom, is anticipated to resonate as a multiplet, likely in the range of δ 4.0-4.5 ppm. clockss.org
Methylene (B1212753) Protons (H-3, H-4, H-5): The protons on the C-3, C-4, and C-5 positions of the piperidinone ring would appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).
NH Proton: The amide proton (N-H) is expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Methoxy Protons: The methyl protons of the methoxy group should appear as a sharp singlet around δ 3.8 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule.
Carbonyl Carbon (C-2): The lactam carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 170-175 ppm.
Aromatic Carbons: The carbons of the 4-methoxyphenyl ring are expected to resonate in the δ 114-160 ppm region. The carbon bearing the methoxy group (C-para) would be highly deshielded (around δ 158-160 ppm), while the carbon attached to the piperidinone ring (C-ipso) would also be in the downfield region. researchgate.net
C-6 Carbon: The carbon at the C-6 position, attached to both the nitrogen and the aromatic ring, would likely appear in the range of δ 55-65 ppm.
Piperidinone Ring Carbons (C-3, C-4, C-5): The other methylene carbons of the piperidinone ring are expected to have signals in the aliphatic region, typically between δ 20-40 ppm.
Methoxy Carbon: The carbon of the methoxy group is anticipated to have a signal around δ 55 ppm.
A summary of predicted NMR data is presented in the table below.
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic (ortho to OMe) | ~6.9 (d) | C=O (C-2) | 170-175 |
| Aromatic (meta to OMe) | ~7.3 (d) | Aromatic (C-para, with OMe) | 158-160 |
| H-6 | 4.0-4.5 (m) | Aromatic (C-ipso, with ring) | ~130-135 |
| H-3, H-4, H-5 | 1.5-3.0 (m) | Aromatic (other) | 114-128 |
| NH | variable (br s) | C-6 | 55-65 |
| OCH₃ | ~3.8 (s) | C-3, C-4, C-5 | 20-40 |
| OCH₃ | ~55 |
d = doublet, m = multiplet, br s = broad singlet, s = singlet
Specific mass spectrometry data for 6-(4-Methoxyphenyl)piperidin-2-one is not available in the searched literature. However, based on its structure (Molecular Formula: C₁₂H₁₅NO₂), the expected molecular weight is approximately 205.25 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The electron ionization (EI) mass spectrum of the parent compound, 2-piperidinone, shows a prominent molecular ion peak. nist.gov For this compound, the fragmentation pattern would likely involve the loss of fragments from the piperidinone ring and the methoxyphenyl substituent. Key fragmentation pathways could include:
Cleavage of the 4-methoxyphenyl group.
Ring-opening of the piperidinone lactam, followed by subsequent fragmentation.
Loss of CO or other small neutral molecules.
The table below summarizes the predicted mass spectrometry data.
| Ion | Formula | Predicted m/z | Comment |
| [M]⁺ | C₁₂H₁₅NO₂ | ~205 | Molecular Ion |
| [M-C₇H₇O]⁺ | C₅H₈NO | ~98 | Loss of methoxybenzyl radical |
| [C₇H₇O]⁺ | C₇H₇O | ~107 | Methoxybenzyl cation |
While an experimental IR spectrum for this compound is not documented in the reviewed sources, the characteristic absorption bands can be predicted based on its functional groups. Data from the parent 2-piperidinone and related methoxy-substituted aromatic compounds provide a reliable reference. nist.govnist.gov
N-H Stretching: A characteristic absorption band for the N-H stretch of the secondary amide (lactam) is expected in the region of 3200-3400 cm⁻¹. This band is often broad due to hydrogen bonding.
C=O Stretching: A strong absorption band corresponding to the amide I band (primarily C=O stretching) of the lactam ring should be present in the range of 1640-1680 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.
C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will exhibit a characteristic C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Aromatic C=C Stretching: Bands corresponding to the C=C stretching of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
The predicted IR absorption bands are summarized below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (lactam) | Stretching | 3200-3400 |
| C=O (lactam) | Stretching (Amide I) | 1640-1680 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O (ether) | Asymmetric Stretching | ~1250 |
X-ray Crystallography for Solid-State Structure Determination
No published X-ray crystal structure for this compound has been found in the surveyed literature. However, crystallographic studies on related substituted piperidine (B6355638) derivatives provide valuable insights into the likely solid-state conformation. For instance, studies on various 2,6-disubstituted piperidin-4-ones and other piperidine derivatives frequently report the adoption of a chair conformation as the most stable arrangement in the solid state. nih.govresearchgate.netnih.gov In some highly substituted or strained systems, twist-boat conformations have also been observed. researchgate.netresearchgate.net For this compound, it is highly probable that the piperidinone ring would adopt a distorted chair conformation to minimize steric interactions, with the bulky 4-methoxyphenyl group preferentially occupying an equatorial position.
Conformational Flexibility and Preferred Geometries of the Piperidinone Ring System
The piperidin-2-one ring, like the cyclohexane (B81311) ring, is not planar and exhibits conformational flexibility. The primary conformations are the chair, boat, and twist-boat forms. For most substituted piperidines, the chair conformation is the most stable due to minimized torsional and steric strain. acs.org
In the case of this compound, the presence of the sp²-hybridized carbonyl carbon and the amide nitrogen atom introduces some distortion compared to a perfect cyclohexane chair. The lactam functionality creates a partially planarized segment within the ring.
Conformational analysis of related 6-aryl-substituted piperidines and pipecolic acids suggests that the molecule likely exists as an equilibrium of different conformers in solution. nih.gov The preferred conformation will be one that minimizes steric hindrance. Therefore, it is expected that the dominant conformation for this compound will be a chair-like geometry where the large 4-methoxyphenyl group occupies the equatorial position to avoid unfavorable 1,3-diaxial interactions. NMR studies on similar systems, such as 2-arylpiperidines, have confirmed the preference for an axial orientation of the aryl group in some specific configurations to avoid other steric clashes, though an equatorial orientation is more common. rsc.org The exact conformational preference would be influenced by the electronic effects of the substituent and potential intramolecular interactions.
Structure Activity Relationship Sar Investigations of 6 4 Methoxyphenyl Piperidin 2 One Analogs
Impact of Substituent Electronic and Steric Properties
The biological activity of a molecule is intricately linked to the electronic and steric nature of its substituents. In the case of 6-(4-Methoxyphenyl)piperidin-2-one analogs, even minor alterations can lead to significant changes in their interaction with biological targets.
Role of the 4-Methoxyphenyl (B3050149) Moiety
The 4-methoxyphenyl group plays a pivotal role in the activity of these analogs. In the context of Factor Xa inhibitors, this moiety often occupies the S1 binding pocket of the enzyme. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic distribution of the phenyl ring, which is crucial for establishing favorable interactions within the binding site.
Research on related Factor Xa inhibitors, such as apixaban (B1684502), which contains a similar 1-(4-methoxyphenyl) moiety, has underscored the importance of this group for potent and orally bioavailable activity. The selection of the p-methoxyphenyl P1 moiety in apixaban was a key step in retaining high binding affinity. However, it is also noteworthy that in some synthetic routes leading to piperidine (B6355638) derivatives, strongly electron-releasing substituents like the 4-methoxy group on the aryl ring have been reported to lead to hydrolysis, indicating the delicate balance required in both synthesis and biological function. mdpi.com
Effects of Substitutions on Aryl Rings (e.g., Halogen, Hydroxyl Groups)
The introduction of substituents, such as halogens or hydroxyl groups, onto the aryl ring can dramatically alter the pharmacological profile of the parent compound. These modifications can impact binding affinity, selectivity, and pharmacokinetic properties.
While direct SAR studies on this compound with a wide range of aryl substitutions are not extensively documented in publicly available research, inferences can be drawn from related structures. For instance, in studies of 4-arylpiperidines as 5-HT₂C agonists, various substitutions on the aryl ring were explored to develop detailed structure-activity relationships. nih.gov
In a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the introduction of a 4-methoxy group on a phenyl ring led to the most potent inhibitor of human carbonic anhydrase (hCA) isoforms. nih.gov Substitution with a 4-fluoro or 4-chloro group also resulted in potent inhibitors, suggesting that halogens are well-tolerated at this position and can contribute favorably to binding interactions. nih.gov Moving the methoxy group from the 4-position to the 3-position resulted in a decrease in activity, highlighting the positional sensitivity of these substitutions. nih.gov
The following table summarizes the inhibitory activity of various substituted phenylpiperazine derivatives against different isoforms of human carbonic anhydrase, illustrating the impact of aryl substitution.
| Compound | R | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 5 | 3-OCH₃-C₆H₄ | 38.6 | 5.8 | 7.6 | 9.2 |
| 6 | 4-OCH₃-C₆H₄ | 7.9 | 3.7 | 0.9 | 6.2 |
| 7 | 2-CH₃-C₆H₄ | 11.8 | 5.7 | 3.9 | 9.4 |
| 9 | 4-F-C₆H₄ | 8.9 | 5.6 | 8.8 | 7.1 |
| 10 | 4-Cl-C₆H₄ | 9.7 | 4.4 | 5.2 | 7.6 |
Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. nih.gov
Positional Sensitivity of Functional Groups within the Piperidinone Scaffold
The precise placement of functional groups on the piperidinone ring itself is critical for maintaining and enhancing biological activity. Modifications at different positions can influence the molecule's conformation and its ability to fit into the target's binding site.
While specific data on the positional sensitivity of the this compound scaffold is limited, research on related piperidine derivatives provides valuable insights. For example, in the development of P2Y₁₄R antagonists, modifications to the piperidine moiety, including the introduction of bridging moieties, were explored to probe receptor affinity. nih.gov This suggests that the conformation of the piperidine ring, which is influenced by the position and nature of its substituents, is a key determinant of activity.
Stereochemical Influence on Biological Efficacy and Selectivity
Many biologically active molecules are chiral, and their different enantiomers or diastereomers often exhibit distinct pharmacological properties. The stereochemistry at the C6 position of the piperidin-2-one ring, where the 4-methoxyphenyl group is attached, is expected to have a profound impact on efficacy and selectivity.
The three-dimensional arrangement of the aryl group relative to the piperidinone ring can dictate how the molecule interacts with its biological target. In a study of 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, the piperidine ring was found to adopt a distorted boat conformation, with the two phenyl rings oriented at specific angles to the piperidine ring plane. unina.it This fixed stereochemistry is crucial for its observed properties.
Pharmacophore Elucidation and Optimization Strategies
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. Elucidating the pharmacophore of this compound analogs is a crucial step in the rational design of new and improved inhibitors.
For Factor Xa inhibitors, pharmacophore models have been developed based on the crystal structures of known inhibitors bound to the enzyme. mdpi.com These models typically highlight the importance of specific features, such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, and their spatial relationships. The 4-methoxyphenyl group of this compound would likely fit into a hydrophobic pocket (the S1 pocket in Factor Xa), while the carbonyl group of the piperidinone ring could act as a hydrogen bond acceptor.
Pharmacophore modeling can be used to screen virtual libraries of compounds to identify new potential inhibitors. mdpi.comrasayanjournal.co.in Once a pharmacophore is established, optimization strategies can be employed. These may include:
Scaffold Hopping: Replacing the piperidinone core with other heterocyclic systems while maintaining the key pharmacophoric features.
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.
Conformational Constraint: Introducing rigid elements into the molecule to lock it into its bioactive conformation, which can improve binding affinity and selectivity.
By combining pharmacophore modeling with synthetic chemistry, researchers can systematically explore the chemical space around the this compound scaffold to develop the next generation of therapeutic agents. nih.gov
Advanced Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust balance of accuracy and computational efficiency for investigating the electronic structure of molecules.
A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by locating the minimum on its potential energy surface. nih.gov For cyclic structures like the piperidinone ring, this is crucial for identifying the preferred conformation. For instance, in related piperidin-4-one derivatives, the ring has been shown to adopt chair or boat conformations. nih.goviucr.org In a study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, a distorted chair conformation was identified with the substituent groups oriented equatorially. iucr.org
The electronic structure, detailing the electron distribution, is ascertained concurrently. In a related amide-containing piperidinone, the planarity of the amide group, as determined by torsion angles, pointed to significant electronic conjugation between the nitrogen lone pair and the carbonyl group. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d), typically yield geometric parameters that align well with experimental data from X-ray crystallography. iucr.org
Table 1: Comparison of Selected Experimental and DFT Calculated Geometric Parameters for a Related Piperidinone Derivative
| Parameter | Experimental Value (Å or °) for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | DFT Calculated Value (Å or °) for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one |
| C-N Bond Length | Varies | Good agreement with experimental |
| C=O Bond Length | Varies | Good agreement with experimental |
| Dihedral Angle (Phenyl Rings) | 72.1 (1)° | Rotated by 41.8 (6)° with respect to each other |
| Source: iucr.org |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. nih.govnih.gov The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO reflects its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. nih.govnih.govbldpharm.com
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govbldpharm.com Conversely, a smaller gap is characteristic of a more reactive and polarizable molecule. nih.gov For example, a study on (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate concluded it to be a "hard material" due to its large calculated energy gap. nih.gov
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Compound
| Parameter | Value (eV) for (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate |
| E(HOMO) | -5.89 |
| E(LUMO) | -1.45 |
| Energy Gap (ΔE) | 4.44 |
| Source: nih.gov |
Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the electron density distribution within a molecule. It elucidates intramolecular charge transfer interactions by examining the delocalization of electron density from filled (bonding or lone pair) orbitals to empty (antibonding) orbitals. openaccesspub.org The stabilization energy associated with these interactions, E(2), quantifies the strength of the delocalization. In a study of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, NBO analysis was employed to investigate such intramolecular charge transfers. openaccesspub.org
DFT methods are extensively used to predict spectroscopic data. Time-dependent DFT (TD-DFT) is particularly useful for calculating the electronic transitions that correspond to UV-Vis absorption spectra, providing insights into the charge transfer characteristics of the molecule. nih.gov
Vibrational frequencies calculated by DFT can be correlated with experimental data from FT-IR and Raman spectroscopy. nih.govmdpi.com These calculated frequencies are often scaled by a factor to improve agreement with experimental values. For instance, the vibrational spectrum of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine was analyzed using DFT calculations at the B3LYP/6-311++G(d,p) level, with vibrational assignments aided by Potential Energy Distribution (PED) analysis. openaccesspub.org Studies on piperidine (B6355638) and its derivatives have also demonstrated the reliability of DFT in predicting their vibrational spectra. researchgate.net
Several key chemical reactivity descriptors can be derived from the HOMO and LUMO energies, providing a quantitative framework for understanding a molecule's behavior. nih.gov These include:
Ionization Potential (I): The energy required to remove an electron, approximated as -E(HOMO).
Electron Affinity (A): The energy released when an electron is added, approximated as -E(LUMO).
Electronegativity (χ): A measure of the ability of an atom to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. It is directly related to the HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of twice the chemical hardness (1 / 2η), indicating higher reactivity. nih.gov
Electrophilicity Index (ω): A measure of the propensity to accept electrons, calculated as χ² / (2η).
Table 4: Quantum Chemical Descriptors for a Related Compound
| Descriptor | Value (eV) for (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate |
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | 1.45 |
| Electronegativity (χ) | 3.67 |
| Chemical Hardness (η) | 2.22 |
| Chemical Softness (S) | 0.225 |
| Electrophilicity Index (ω) | 3.03 |
| Source: nih.gov |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. iucr.orgrsc.org These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, dictate the macroscopic properties of the crystalline material. X-ray crystallography is the definitive experimental technique for determining crystal structures. nih.goviucr.org
For 6-(4-Methoxyphenyl)piperidin-2-one , which possesses a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an aromatic methoxyphenyl group, a variety of intermolecular interactions can be anticipated. Studies on analogous structures provide valuable precedents. For example, in the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, molecules are linked into chains by weak C—H⋯O interactions. iucr.org Similarly, intermolecular C—H⋯O hydrogen bonds are observed in the crystal packing of 1-bromoacetyl-2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one. nih.gov In N-(4-methoxyphenyl)piperazin-1-ium salts, a combination of N—H···O, O—H···O, and C—H···π interactions are responsible for the crystal's stability. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which contains a non-planar piperidone ring and a rotatable phenyl group, MD simulations are invaluable for exploring its conformational landscape and assessing the stability of different conformers. rsc.org
By simulating the molecule in a solvent environment (typically water) over nanoseconds or microseconds, researchers can observe how the molecule folds, flexes, and samples different shapes. The piperidine ring itself can exist in various conformations, such as chair, boat, or twist-boat, and MD simulations can determine the energetic favorability and transition barriers between these states. chemrevlett.com Advanced techniques like accelerated molecular dynamics (aMD) can be employed to enhance the sampling of conformational space, allowing for a more thorough exploration of possible shapes in a shorter simulation time. rsc.org These simulations provide crucial insights into the dynamic behavior of the molecule, revealing the most stable and populated conformations that are likely to be biologically relevant. rsc.org
In Silico Design and Virtual Screening Methodologies
The scaffold of this compound serves as a valuable starting point for in silico drug design and virtual screening. nih.gov These computational techniques aim to identify new derivatives with potentially improved activity against a specific biological target. The process typically follows a structured workflow. nih.gov
First, a library of virtual compounds is created by modifying the parent structure. For this compound, this could involve altering the substituent on the phenyl ring, adding groups to the piperidone ring, or changing the methoxy (B1213986) group. Next, these compounds are screened against a 3D model of a biological target (e.g., an enzyme or receptor) using molecular docking programs. Docking predicts the preferred binding orientation and calculates a score that estimates the binding affinity.
Compounds with promising dockingscores are then subjected to more rigorous analysis, which can include MD simulations to assess the stability of the ligand-protein complex. rsc.org This hierarchical approach allows for the rapid and cost-effective screening of thousands of potential drug candidates, prioritizing a smaller number of promising molecules for chemical synthesis and experimental testing. nih.gov
Table 3: A Typical Workflow for In Silico Virtual Screening
| Step | Description | Computational Tools Used |
| 1. Library Design | Generation of a virtual library of derivatives based on the this compound scaffold. | Chemical drawing software, library enumeration tools. |
| 2. Target Preparation | Preparation of the 3D structure of the biological target protein. | Protein Data Bank (PDB), molecular modeling software. |
| 3. Molecular Docking | Docking of the virtual library against the target's binding site to predict binding modes and affinities. | AutoDock, Glide, GOLD. |
| 4. Hit Selection | Filtering and ranking of compounds based on docking scores and visual inspection of binding poses. | Scoring functions, clustering algorithms. |
| 5. Post-Screening Analysis | Further computational analysis of top-ranked "hits," such as MD simulations to confirm binding stability. | AMBER, GROMACS. |
Mechanistic Insights into Biological Activities Via Molecular Interactions
Molecular Docking Studies and Binding Mechanism Elucidation
Ligand-Protein Binding Mode Characterization
The characterization of the ligand-protein binding mode reveals the specific orientation and conformation of the compound within the active site of a target protein. For piperidine-based compounds, the piperidine (B6355638) ring and its substituents play crucial roles in establishing interactions that are vital for biological activity.
Studies on various piperidine derivatives have highlighted the importance of specific structural features in target recognition. For instance, in the context of farnesyltransferase inhibition, all four substituents on the piperidine core were found to be important for activity. nih.gov A significant increase in potency was observed when the piperidin-2-one core was changed to a piperidine core, indicating that the core structure is a key determinant of binding. nih.gov Similarly, in the case of sigma (σ) receptor ligands, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ1 subtype. uniba.it
Computational docking analyses of piperazine (B1678402) derivatives, which share structural similarities with piperidines, have proposed different binding orientations within the dopamine (B1211576) D2 receptor. One stable orientation involves a salt bridge between the piperidine moiety and Asp114 of the receptor. nih.gov This highlights the potential for the piperidine core to engage in crucial electrostatic interactions.
Identification and Validation of Specific Molecular Targets
Molecular docking, in conjunction with experimental assays, has been pivotal in identifying and validating the specific molecular targets of 6-(4-Methoxyphenyl)piperidin-2-one and its analogs. These targets span a range of protein classes, including enzymes and receptors, underscoring the diverse pharmacological potential of this chemical scaffold.
Farnesyltransferase: A novel series of piperidine-based farnesyltransferase (FTase) inhibitors were identified from a 5-nitropiperidin-2-one combinatorial library. nih.gov These compounds were found to inhibit FTase in a manner competitive with Ras. nih.gov The (+)-enantiomers of these inhibitors showed potent FTase inhibition, with one derivative exhibiting an IC50 of 1.9 nM. nih.gov The development of these inhibitors highlights the potential of the piperidine scaffold in targeting enzymes involved in cancer-related signaling pathways. nih.govnih.gov
Phospholipase A2 (PLA2): Piperine (B192125), a natural product containing a piperidine moiety, has been shown to inhibit platelet cytosolic phospholipase A2 (cPLA2). nih.govmdpi.com This inhibition is achieved by attenuating cPLA2 activity, which in turn suppresses the liberation of arachidonic acid. nih.govmdpi.com In contrast, piperine did not affect cPLA2 activity in RAW264.7 macrophage cells, suggesting a cell-type-specific mechanism. mdpi.com Pyrrolidine-based inhibitors, structurally related to piperidines, have also been developed as potent cPLA2 inhibitors. nih.govresearchgate.net
DNA Gyrase: While direct studies on this compound are limited, related quinolone structures containing a piperazinyl group have been synthesized as DNA gyrase inhibitors. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial survival, making it a key antibacterial target. nih.gov These compounds demonstrated that while there is bulk tolerance at the N-1 position of the quinolone, electronic factors are of considerable importance for activity. nih.gov
Receptor Tyrosine Kinases (EGFR/VEGFR-2): The piperidine and related piperazine scaffolds have been incorporated into molecules designed to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial in cancer angiogenesis. nih.govdovepress.comtaylorandfrancis.commdpi.com For example, quinoline-thiazolidine-4-one urea (B33335) derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov Similarly, certain 3-substituted oxindole (B195798) derivatives have shown the ability to inhibit both EGFR and VEGFR-2. nih.gov Docking studies of these compounds into the ATP-binding site of EGFR have provided insights into their inhibitory mechanism. nih.gov
Sigma (σ) Receptors: Piperidine and piperazine derivatives have demonstrated high affinity for sigma receptors. unict.it Specifically, phenoxyalkylpiperidines have been developed as high-affinity sigma-1 (σ1) receptor ligands. uniba.it The 4-methyl substituent on the piperidine ring was found to be optimal for σ1 interaction. uniba.it These compounds generally show selectivity for the σ1 receptor over the σ2 subtype. uniba.itnih.gov Functional assays have revealed that some of these ligands act as σ1 receptor agonists. nih.govnih.gov
Cannabinoid Receptor 1 (CB1): Pyrazole derivatives containing a piperidin-1-yl group have been developed as potent and selective CB1 receptor antagonists. nih.gov These compounds are being explored as potential PET imaging agents for studying CB1 receptors in the brain. nih.gov The cannabinoid system is involved in various physiological processes, and modulators of CB1 receptors have therapeutic potential. researchgate.net
Estrogen Receptors: Piperidine-containing compounds have been investigated as selective estrogen receptor modulators (SERMs). nih.gov For instance, a derivative of raloxifene, where the carbonyl group was replaced with an oxygen and containing a piperidinyl ethoxy side chain, showed a significant increase in estrogen antagonist potency. nih.gov Other complex cyclic analogues incorporating a piperidine moiety have also been synthesized and shown to have binding affinities for estrogen receptors comparable to tamoxifen. nih.govacs.org
IL-1β and NF-κB Proteins: Piperine, with its piperidine core, has been shown to interact with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). nih.gov Fluorescence spectroscopy revealed a single binding site for piperine on IL-1β. nih.gov This interaction is spontaneous and predominantly entropy-driven, suggesting that non-specific interactions play a significant role. nih.gov While direct binding studies with NF-κB proteins are less clear, the inhibition of pathways involving IL-1β can indirectly affect NF-κB signaling. Some topoisomerase II inhibitors have been shown to reduce IL-1β secretion, which can in turn impact NF-κB activation. nih.gov
Prediction of Binding Affinities and Energetics
Computational methods are also employed to predict the binding affinities and energetics of ligand-protein interactions, providing a quantitative measure of the strength of binding.
For sigma receptor ligands, piperidine and piperazine-based compounds have shown nanomolar affinity at the σ1 receptor, with Ki values ranging from 3.2 to 434 nM. nih.gov In one study, a potent compound exhibited a Ki value of 3.2 nM for the σ1 receptor, comparable to the reference compound haloperidol. nih.gov Another series of phenoxyalkylpiperidines displayed Ki values in the subnanomolar to low nanomolar range (0.89–1.49 nM) for the σ1 receptor. uniba.it
In the case of the interaction between piperine and IL-1β, fluorescence spectroscopy determined a binding affinity constant of 14.3 × 10⁴ M⁻¹ at 298 K, with a spontaneous Gibbs free energy (ΔG) of -25 kJ/mol. nih.gov Molecular modeling of a potent dual-target pyridine (B92270) derivative at the σ1 receptor predicted a favorable binding energy of -11.2 kcal/mol. researchgate.net These quantitative predictions are valuable for prioritizing compounds for further experimental testing and for guiding the design of new, more potent analogs.
Interactive Data Tables
Table 1: Experimentally Determined Binding Affinities (Ki) of Piperidine/Piperazine Derivatives for Sigma Receptors
| Compound Type | Receptor Subtype | Ki (nM) | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | 3.2 | nih.gov |
| N-[(4-methoxyphenoxy)ethyl]piperidines | σ1 | 0.89–1.49 | uniba.it |
| p-chlorophenoxy counterparts | σ1 | 0.34–1.18 | uniba.it |
| Phenoxyalkylpiperidines | σ2 | 52.3–809 | uniba.it |
| Benzylpiperidine derivatives | σ1 | 3.2 - 434 | nih.gov |
Table 2: Predicted Binding Energetics from Molecular Docking/Dynamics
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Computational Method | Reference |
| Piperine | IL-1β | -25 (ΔG, kJ/mol) | Fluorescence Spectroscopy | nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 Receptor | -11.2 | Molecular Modeling | researchgate.net |
In Vitro Biological Activity Assessments (Mechanistic Focus)
In vitro assays are fundamental in elucidating the mechanisms of action of bioactive compounds. For this compound and related structures, these studies have focused on their interactions with cancer cells, microbial strains, and their ability to counteract oxidative stress and inflammation.
The antiproliferative potential of piperidine derivatives has been evaluated against various cancer cell lines. While specific data for this compound is not extensively available, related structures have shown promising results. For instance, a study on 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl)hydrazine-1-carbothioamide demonstrated anti-proliferative activity against the A549 lung cancer cell line, with an IC50 value of 45.5 µg/mL. waocp.org Another related compound, 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylaminothiazol-4-yl)propen-2-en-1-one), exhibited superior anticancer activity against HepG2 and A549 cell lines, with IC50 values of 1.56 µM and 1.39 µM, respectively. mdpi.com These findings suggest that the methoxyphenyl group, in combination with different heterocyclic scaffolds, can contribute significantly to cytotoxic effects against cancer cells. The National Cancer Institute's NCI60 panel is a crucial tool for screening compounds against a diverse set of human cancer cell lines, providing valuable data for identifying new anticancer agents. nih.gov
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 | Source |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | 45.5 µg/mL | waocp.org |
| 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylaminothiazol-4-yl)propen-2-en-1-one) | HepG2 | 1.56 µM | mdpi.com |
| 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylaminothiazol-4-yl)propen-2-en-1-one) | A549 | 1.39 µM | mdpi.com |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one | COLO205 | 0.32 μM | mdpi.com |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one | H460 | 0.89 μM | mdpi.com |
| 4-(2′,4′-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-one | COLO205 | 7.85 μM | mdpi.com |
Note: The table presents data for compounds structurally related to this compound to highlight the potential of the methoxyphenyl moiety in anticancer activity.
Derivatives of piperidine have been extensively studied for their antimicrobial properties. For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biomedpharmajournal.org Similarly, other piperidine derivatives have demonstrated inhibitory effects against these bacteria as well as the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. epa.govnih.gov Some synthesized 2,6 disubstituted piperidine-4-one derivatives have also shown high efficacy against Staphylococcus aureus, Bacillus subtilis, and the fungus Aspergillus niger. researchgate.net While direct studies on this compound are limited, the broad-spectrum antimicrobial activity of related piperidine compounds suggests its potential in this area.
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound Type | Test Organism | Activity | Source |
| 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazones | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Antibacterial activity observed | biomedpharmajournal.org |
| Piperidine substituted halogenobenzenes | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans | MIC values of 32-512 µg/ml | epa.govnih.gov |
| 2,6 disubstituted piperidine-4-one derivatives | Staphylococcus aureus, Bacillus subtilis, Aspergillus niger | High efficacy | researchgate.net |
Table 3: Common Antioxidant Activity Assays
| Assay | Principle | Measured Outcome |
| DPPH | Radical Scavenging | Decrease in absorbance of DPPH radical |
| ABTS | Radical Scavenging | Decrease in absorbance of ABTS radical cation |
| FRAP | Reducing Power | Formation of a colored ferrous-tripyridyltriazine complex |
| CUPRAC | Reducing Power | Formation of a colored Cu(I)-neocuproine complex |
Piperidine derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain piperidine-containing compounds can inhibit the production of inflammatory mediators. nih.govresearchgate.net For example, some N-substituted piperidin-4-one derivatives have been found to inhibit the production of tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) in cell-based assays. researchgate.net Another study on a genistein (B1671435) analog, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, demonstrated potent anti-inflammatory properties by inhibiting UVB-induced PGE2 release. nih.gov The anti-inflammatory actions of these compounds are often linked to the modulation of key signaling pathways, such as the nuclear factor κB (NF-κB) pathway, which is crucial for the expression of many pro-inflammatory genes. mdpi.com
Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Kinetic studies are essential to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency (Ki value). nih.govfiveable.me Graphical methods, such as the Lineweaver-Burk plot, are commonly used to analyze enzyme kinetics and distinguish between different inhibition mechanisms. embrapa.br For instance, competitive inhibitors increase the apparent Km of the enzyme without affecting Vmax, while non-competitive inhibitors decrease Vmax without changing Km. fiveable.me Although specific enzyme inhibition studies on this compound are not widely reported, the reaction kinetics of a related compound, 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one, have been investigated, revealing a mechanism involving a rate-limiting step. researchgate.net Such studies are crucial for understanding how these compounds might interact with specific enzyme targets involved in disease pathways.
Cellular Pathway Modulation Studies
The biological effects of this compound and its analogs are ultimately determined by their ability to modulate specific cellular pathways. For instance, the antiproliferative activity of some related compounds is attributed to their ability to interfere with microtubule assembly, leading to cell cycle arrest and apoptosis. mdpi.com The anti-inflammatory effects of certain piperidine derivatives are linked to the inhibition of pro-inflammatory signaling cascades. The NF-κB pathway, a central regulator of inflammation, is a likely target for such compounds. mdpi.com This pathway controls the expression of genes encoding cytokines, chemokines, and other inflammatory mediators. By inhibiting this pathway, these compounds can effectively reduce the inflammatory response. Further research into the specific cellular targets and signaling pathways affected by this compound will be critical for fully understanding its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-Methoxyphenyl)piperidin-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via alkylation or coupling reactions. For example, benzophenone-mediated photoredox catalysis in flow reactors has been used for similar piperidinone derivatives, achieving ~55% yield under optimized conditions (flow rate: 0.1 mL/min, UV irradiation) . Alternatively, Ullmann coupling with piperidin-2-one and aryl halides (e.g., 4-iodoanisole) using CuI/K₂CO₃ at 130°C for 24 hours is effective . Yield optimization requires monitoring reaction parameters (temperature, catalyst loading) via HPLC or GC-MS.
Q. How is the crystal structure of this compound resolved, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to analyze data. For example, related 4-methoxyphenyl-piperidinone derivatives show chair conformations with torsional angles <5° for the methoxyphenyl group . Pre-refinement steps include data collection at 293 K and correction for absorption effects using SADABS.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Refer to GHS classifications for analogous piperidinones:
- Hazards : Skin irritation (Category 2), eye damage (Category 2A), respiratory irritation (STOT SE 3) .
- Protocols : Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like Factor Xa (common in anticoagulants, e.g., apixaban intermediates ). Optimize force field parameters using Gaussian09 for DFT calculations on the methoxyphenyl moiety’s electron-donating effects. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Systematic DoE (Design of Experiments) can identify critical variables. For example:
- Factors : Catalyst type (CuI vs. Pd(OAc)₂), solvent polarity (DMF vs. THF).
- Response : Yield measured via NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene).
- Analysis : Multivariate ANOVA to isolate significant factors. Contradictions may arise from trace moisture or oxygen sensitivity, requiring inert atmosphere (N₂/Ar) validation .
Q. What role does the 4-methoxyphenyl group play in the compound’s reactivity and bioactivity?
- Methodological Answer : The methoxy group enhances electron density on the phenyl ring, affecting:
- Reactivity : Directs electrophilic substitution to the para position; confirmed by Hammett plots (σₚ = -0.27) .
- Bioactivity : Increases lipophilicity (logP +0.5 via ChemAxon), improving blood-brain barrier penetration in CNS drug analogs. Validate via in vitro assays (e.g., PAMPA-BBB) .
Q. How can spectroscopic discrepancies between theoretical and experimental data be reconciled?
- Methodological Answer : For IR/NMR inconsistencies:
- IR : Compare computed (B3LYP/6-31G*) and experimental spectra; deviations >10 cm⁻¹ suggest conformational flexibility.
- NMR : Apply GIAO method for shielding constants. For example, methoxy proton shifts at δ 3.8 ppm may vary due to ring puckering . Use relaxation dispersion experiments (CPMG) to detect millisecond-timescale dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
